Benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride, (+-)-
Description
Benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride, (±)-, is a racemic hydrochloride salt of an α-amino-substituted benzeneacetic acid ester. The molecule comprises a benzene ring linked to an acetic acid backbone, where the alpha carbon is substituted with an amino group (-NH₂). The carboxylic acid moiety is esterified with a propyl group, and the hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical derivatives.
This compound belongs to a broader class of benzeneacetic acid esters, which exhibit diverse biological activities, including anti-inflammatory, antispasmodic, and anticholinergic effects, depending on substituents .
Properties
CAS No. |
69357-09-1 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2-oxo-1-phenyl-2-propoxyethyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H |
InChI Key |
UZDFPNXTRCXRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis from Racemic α-Amino Esters with Protection and Chiral Resolution
One well-documented method involves starting from the racemic α-amino ester, where the amino group is first protected to facilitate chiral separation. For instance, the carbobenzyloxy (CBZ) group is commonly used for amino protection. The process includes:
- Protection of the amino group of the racemic α-amino ester with CBZ to yield a protected racemic intermediate.
- Chiral separation of the (R) and (S) enantiomers from the protected racemic mixture.
- Removal of the CBZ protecting group to obtain the chiral α-amino ester as a single isomer.
However, standard deprotection methods can lead to the loss of aromatic halogens if present, which must be carefully controlled to maintain the integrity of the molecule.
| Step | Description | Conditions/Notes |
|---|---|---|
| Amino protection | Use CBZ group to protect amino group | Standard carbobenzyloxy protection |
| Chiral separation | Separate (R) and (S) enantiomers | Chromatographic or crystallization methods |
| Deprotection | Remove CBZ group to yield pure chiral ester | Avoid loss of aromatic halogens |
This method is particularly useful for preparing chiral β-amino esters, which are precursors to peptidomimetic compounds.
Brønsted Base Catalyzed Synthesis from Glycine Imine Derivatives
An alternative approach involves the synthesis of β-hydroxy α-amino acids from glycine imine derivatives under Brønsted base catalysis. This method uses:
- Benzophenone-derived imines of glycine o-nitroanilide as pronucleophiles.
- The o-nitroanilide framework provides hydrogen bonding that enhances nucleophile reactivity and diastereoselectivity.
- Subsequent steps include the preparation of N-protected α-amino acids and coupling with amines using isocyanate intermediates.
The general procedure for isocyanate synthesis involves reacting N-protected α-amino acids with isobutyl chloroformate and N-methylmorpholine at low temperatures, followed by azide substitution and thermal rearrangement to isocyanates. These intermediates then couple with amines to form the desired products.
Summary of key reaction conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-protection | p-Nitrophenyl chloroformate in dichloromethane | Low temperature (0 °C) |
| Isocyanate formation | Isobutyl chloroformate, N-methylmorpholine, NaN3, dry THF | −20 °C to 40 °C, monitored by IR |
| Coupling with amine | (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine | Room temperature, 16 h |
This method allows for high enantio- and syn-selectivity in the synthesis of β-hydroxy α-amino acids and related esters.
Esterification and Hydrochloride Salt Formation via Condensation
Another practical method for preparing benzeneacetic acid alpha-amino propyl esters involves direct esterification and salt formation:
- Condensation of α-cyclohexyl-α-hydroxybenzeneacetic acid methyl ester with 4-diethylamino-2-butynyl acetate in the presence of sodium methoxide.
- Heating the reaction mixture to 90–95 °C to distill off methyl acetate and solvent.
- The product is extracted with acid to form the hydrochloride salt, which precipitates upon cooling.
This method is scalable and has been used to prepare various analogs with good yields (around 80%).
Typical reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | α-cyclohexyl-α-hydroxybenzeneacetic acid methyl ester + 4-diethylamino-2-butynyl acetate + NaOMe | 80.2 | Heated to 90–95 °C, distillation of methyl acetate |
| Extraction and salt formation | 10% HCl extraction, chilling to 0–5 °C | — | Precipitation of hydrochloride salt |
| Drying | 40–45 °C drying | — | Final product isolation |
This process is supported by spectral analysis such as IR, ^1H NMR, and mass spectrometry to confirm product structure.
Detailed Research Outcomes and Data
Yields and Purity
- The CBZ protection and chiral separation method yields isolated α-amino esters with high enantiomeric purity but may suffer from loss of aromatic halogens during deprotection.
- The Brønsted base catalysis method achieves high enantio- and syn-selectivity, with efficient coupling reactions producing pure catalysts and intermediates.
- The esterification and hydrochloride salt formation method consistently yields around 80% product with high purity, confirmed by HPLC and spectroscopic methods.
Analytical Characterization
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| CBZ Protection and Chiral Separation | Racemic α-amino ester | Protection, chiral separation, deprotection | High (varies) | High enantiomeric purity | Loss of aromatic halogens possible |
| Brønsted Base Catalysis from Glycine Imine | Glycine imine derivatives | N-protection, isocyanate formation, coupling | Moderate to high | High stereoselectivity | Multi-step, requires careful control |
| Esterification and Hydrochloride Salt Formation | α-cyclohexyl-α-hydroxybenzeneacetic acid methyl ester + 4-diethylamino-2-butynyl acetate | Condensation, distillation, acid extraction | ~80 | Scalable, straightforward | Specific to certain analogs |
Chemical Reactions Analysis
Transesterification
This compound undergoes transesterification reactions to modify its ester functional group. In one demonstrated process, the methyl ester analog reacts with 4-diethylamino-2-butynyl acetate under basic conditions:
-
Conditions : Sodium methoxide catalyst in heptane at 90–95°C, with continuous distillation of methyl acetate byproduct .
-
Mechanism : Base-mediated nucleophilic acyl substitution, where the methoxide ion deprotonates the alcohol nucleophile, enabling attack at the ester carbonyl .
-
Outcome : Forms α-cyclohexyl-α-hydroxy-benzeneacetic acid-4-(diethylamino)-2-butynyl ester hydrochloride with 65–80% yields .
Table 1: Transesterification Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Sodium methoxide | |
| Solvent | Heptane | |
| Temperature | 90–95°C | |
| Yield | 65–80% |
Catalytic Hydrogenation
The ester group undergoes hydrogenation to produce chiral amino alcohols, as demonstrated in analogous α-amino acid ester systems :
-
Conditions : Cu/ZnO/Al₂O₃ catalyst under H₂ pressure, with adsorption of the amino group on Al₂O₃ and ester carbonyl on Cu sites .
-
Mechanism :
-
Outcome : Selective reduction to L-phenylalaninol derivatives without racemization .
Acid-Base Reactions
The hydrochloride salt participates in reversible protonation equilibria:
-
Deprotonation : Treating with NaOH regenerates the free amine form, critical for subsequent reactions .
-
Reprotonation : Reacts with HCl to reform the stable hydrochloride salt, enhancing solubility and crystallinity .
Key Observations :
-
The amino group’s basicity (pKa ~9–10) governs reactivity in biological and synthetic environments .
-
Protonation states influence adsorption behavior during catalytic processes .
Acylation and Electrophilic Substitution
The benzene ring participates in Friedel-Crafts acylation when the amino group is protected:
-
Conditions : Triflic acid (TfOH) catalyst with acyl donors like L-aspartic anhydride .
-
Outcome : Introduces ketone groups at the para position of the benzene ring .
Stability and Side Reactions
-
Hydrolysis : Susceptible to acid- or base-catalyzed ester hydrolysis, forming benzeneacetic acid derivatives .
-
Racemization : Steric hindrance from the cyclohexyl group in analogs reduces epimerization risks during synthesis .
Table 2: Reaction Stability Data
| Reaction Type | Stability Concerns | Mitigation Strategies |
|---|---|---|
| Ester Hydrolysis | pH-dependent degradation | Neutral storage conditions |
| Thermal Decarboxylation | Degradation above 150°C | Low-temperature processing |
Scientific Research Applications
Scientific Research Applications
Benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride has diverse applications in several scientific domains:
Pharmaceuticals
This compound is primarily investigated for its potential therapeutic effects. Studies have shown that derivatives of benzeneacetic acid exhibit significant pharmacological activities such as:
- Antispasmodic Activity : Compounds derived from benzeneacetic acid have been evaluated for their ability to relieve muscle spasms. For instance, certain derivatives demonstrated comparable efficacy to established antispasmodic drugs like Papaverine .
- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activities against various pathogens .
Biochemistry
In biochemical research, benzeneacetic acid derivatives are studied for their interactions with biological targets. Interaction studies often focus on binding affinities with receptors or enzymes, which are crucial for developing new therapeutic agents.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions, making it valuable for creating more complex molecules.
Comparative Analysis of Related Compounds
To understand the uniqueness of benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride, a comparison with related compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl Ester | Ethyl instead of propyl | Potentially different pharmacokinetics |
| Methyl Ester | Methyl group variant | May exhibit distinct biological activity |
| Cyclohexyl Ester | Cyclohexyl group | Different steric effects influencing reactivity |
| Chlorinated Variant | Contains chlorine substituent | Chlorine may enhance antimicrobial properties |
This table illustrates how variations in side groups significantly influence chemical behavior and biological activity.
Case Studies
Several studies have documented the pharmacological evaluation of benzeneacetic acid derivatives:
- A study synthesized various analogs and assessed their antispasmodic and anti-cholinergic activities using isolated muscle preparations from Wistar rats. The results indicated that specific modifications could enhance or diminish activity relative to standard drugs .
- Another investigation explored the antimicrobial properties of amino-acid based agents derived from benzeneacetic acid, demonstrating efficacy against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of (2-oxo-1-phenyl-2-propoxyethyl)azanium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzeneacetic acid derivatives is presented below, focusing on substituents, ester groups, and pharmacological profiles.
Table 1: Structural and Functional Comparison
*Estimated formula based on structural analogy.
†Calculated using atomic masses.
Key Structural-Activity Relationship (SAR) Insights:
Amino vs. Alkyl/Aryl Substituents: The α-amino group in the target compound may enhance polarity and hydrogen-bonding capacity compared to α-aryl (e.g., Adiphenine) or α-cycloalkyl (e.g., Cyclopentolate) analogs. This could improve solubility but reduce membrane permeability . α-Phenyl groups (Adiphenine, Propinox) increase hydrophobicity, favoring CNS penetration and muscarinic receptor binding .
Ester Chain Modifications: Propyl ester (target compound) vs. butynyl (Oxybutynin) or dimethylaminoethyl (Propinox) groups: Longer or branched chains (e.g., butynyl) enhance lipophilicity and prolong half-life, critical for sustained anticholinergic effects .
Hydrochloride Salt :
- All listed compounds are hydrochloride salts, improving water solubility and bioavailability. This modification is essential for oral or injectable formulations .
Anticholinergic activity: Oxybutynin and Cyclopentolate target muscarinic receptors, whereas the target compound’s amino group may shift activity toward alternative pathways (e.g., amino acid transporters) .
Research Findings and Clinical Relevance
- Benzeneacetic Acid in EMT Modulation : Studies suggest benzeneacetic acid derivatives inhibit EMT progression in human bronchial epithelial cells under silica exposure, with p53 status influencing efficacy .
- Antispasmodic Efficacy: Propinox demonstrates effectiveness in biliary colic, attributed to its dual α-phenyl and propynyloxy substituents enhancing receptor affinity .
- Anticholinergic Specificity: Oxybutynin’s cyclohexyl-hydroxy group optimizes bladder selectivity, reducing systemic side effects compared to non-selective analogs like Cyclopentolate .
Biological Activity
Benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride, (+-)- is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 215.7 g/mol. It features a benzene ring attached to an acetic acid moiety with an amino group and a propyl ester. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that benzeneacetic acid derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds with structural similarities to benzeneacetic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Activity Against Bacteria : The compound has been evaluated against various microbial strains, demonstrating significant activity against Staphylococcus aureus and Escherichia coli. For example, related compounds have shown minimum inhibitory concentrations (MICs) in the range of 5-20 µg/mL against these pathogens .
Antispasmodic and Anti-cholinergic Activity
In pharmacological evaluations, benzeneacetic acid derivatives have been tested for antispasmodic and anti-cholinergic effects. A study involving muscle relaxation studies on isolated Wistar rat ileum showed that certain derivatives exhibited comparable potency to standard drugs like Papaverine .
- Case Study : In one experiment, several derivatives were synthesized and screened for their ability to relax acetylcholine-contracted muscle tissues. Compounds with specific structural modifications demonstrated enhanced activity compared to the lead compound .
Synthesis Methods
The synthesis of benzeneacetic acid, alpha-amino-, propyl ester, hydrochloride can be achieved through various methods including:
- Esterification : Reacting benzeneacetic acid with propanol in the presence of an acid catalyst.
- Amidation : Utilizing coupling agents to form amide bonds between the amino group and acetic acid derivatives .
These methods can yield different purities and yields based on reaction conditions.
Comparative Analysis
A comparison table highlights the structural variations among related compounds and their potential impacts on biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzeneacetic acid, alpha-amino-, ethyl ester | Ethyl instead of propyl ester | Potentially different pharmacokinetics |
| Benzeneacetic acid, alpha-amino-, methyl ester | Methyl ester variant | May exhibit distinct biological activity |
| Benzeneacetic acid, alpha-amino-, cyclohexyl ester | Cyclohexyl group instead of propyl | Different steric effects influencing reactivity |
| Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester | Contains a chlorine substituent | Chlorine may enhance antimicrobial properties |
This table illustrates how variations in side groups significantly influence the compound's chemical behavior and biological activity.
Q & A
Q. How to validate the compound’s role in modulating neurotransmitter release using electrophysiology?
- Methodological Answer : Whole-cell patch-clamp recordings in hippocampal neurons can assess GABAergic currents. Pre-incubate cells with 10 µM compound for 5 min, then apply GABA (1–100 µM). Compare current amplitudes to controls; significant potentiation suggests allosteric modulation .
Critical Analysis of Contradictions
- Racemic vs. Enantiopure Activity : and highlight discrepancies in receptor affinity between racemic and resolved forms. These may arise from unaccounted stereochemical interactions in earlier studies.
- Stability in Formulations : While suggests PLGA matrices enhance stability, notes hydrolysis risks in aqueous buffers, emphasizing formulation-specific validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
